N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-fluorobenzamide
Description
N-[1-(Benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-fluorobenzamide is a tetrahydroquinoline (THQ) derivative featuring a benzenesulfonyl group at the 1-position and a 4-fluorobenzamide substituent at the 6-position of the THQ core. This compound is structurally analogous to molecules investigated for enzyme inhibition (e.g., nitric oxide synthase, NOS) and receptor modulation (e.g., opioid receptors) . Its synthesis likely involves sulfonylation of the THQ core followed by amide coupling, as inferred from analogous methods in the literature .
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O3S/c23-18-10-8-16(9-11-18)22(26)24-19-12-13-21-17(15-19)5-4-14-25(21)29(27,28)20-6-2-1-3-7-20/h1-3,6-13,15H,4-5,14H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPDAITIXAAAMRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)F)N(C1)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-fluorobenzamide typically involves multiple steps, starting with the preparation of the benzenesulfonyl and tetrahydroquinoline intermediates. One common method involves the base-mediated coupling reactions of benzenesulfonyl azides with proline derivatives . The reaction conditions often require the use of strong bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene and solvents like 1,2-dichloroethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and recrystallization to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can produce various substituted derivatives.
Scientific Research Applications
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-fluorobenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the generation of reactive oxygen species that disrupt bacterial cell membranes . In cancer research, the compound inhibits carbonic anhydrase IX, leading to a disruption of pH regulation in tumor cells and inducing apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional differences between the target compound and related analogs:
Key Structural and Functional Comparisons
Core Modifications :
- The THQ core in the target compound contrasts with the tetrahydrocarbazole in LY-344864 , which confers rigidity and may alter binding to neurological targets. Pyrazine-based MK-212 lacks the THQ scaffold entirely, favoring a planar heterocyclic system for serotonin receptor interaction.
Sulfonyl vs. Other Substituents: The benzenesulfonyl group at the 1-position distinguishes the target from analogs with acyl (e.g., butyryl in ) or alkylamine (e.g., morpholinoethyl in ) groups.
Benzamide Substituents: The 4-fluorobenzamide in the target is less electron-withdrawing than the 3-chloro () or 4-(trifluoromethyl) () variants.
The 4-fluorobenzamide group may enhance selectivity for isoforms like iNOS over eNOS/nNOS, as seen in related fluorinated benzamides .
Synthetic Routes :
- The target’s synthesis likely parallels methods for 3-chloro-N-[1-(4-fluorobenzenesulfonyl)-THQ-6-yl]benzamide , involving Friedel-Crafts sulfonylation followed by amide coupling. Yields for such reactions typically range from 60–75%, comparable to triazole derivatives in .
Biological Activity
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-fluorobenzamide is a complex organic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 456.6 g/mol. The compound features a tetrahydroquinoline core linked to a benzenesulfonyl group and a 4-fluorobenzamide moiety, contributing to its diverse chemical reactivity and potential biological interactions.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 456.6 g/mol |
| CAS Number | 946295-56-3 |
| SMILES | Cc1ccc(C)c(S(=O)(=O)Nc2ccc3c(c2)CCCN3S(=O)(=O)c2ccccc2)c1 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The sulfonamide group can form hydrogen bonds with active sites on enzymes or receptors, while the fluorine atom enhances binding affinity through electronic effects. This compound has been investigated for its potential as an inhibitor of cholinesterases and as an antitumor agent.
Inhibition of Cholinesterases
Research indicates that derivatives of this compound exhibit significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). A study reported that certain derivatives showed IC50 values comparable to tacrine, a known AChE inhibitor. The selectivity towards AChE was notably higher for some compounds, indicating potential therapeutic applications in treating Alzheimer's disease .
Antitumor Activity
The compound has also shown promising antitumor activity in various cancer cell lines. In vitro studies demonstrated that it inhibited cell proliferation in both 2D and 3D culture systems. For instance, one study reported that specific derivatives exhibited IC50 values in the low micromolar range against A549 lung cancer cells .
Antimicrobial Properties
In addition to its antitumor and cholinesterase inhibition activities, this compound has been evaluated for antimicrobial properties. Testing against Gram-positive and Gram-negative bacteria revealed moderate antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .
Case Study 1: Anticholinesterase Activity
A study conducted on synthesized derivatives of tetrahydroquinoline concluded that compounds similar to this compound exhibited potent AChE inhibition. The most active derivative demonstrated an IC50 value of approximately 0.5 µM against AChE compared to tacrine's 0.7 µM .
Case Study 2: Antitumor Efficacy
In another investigation focusing on the antitumor properties of this compound, it was found that certain derivatives significantly reduced cell viability in A549 cells with IC50 values ranging from 8 µM to 20 µM in 2D assays. In contrast, the same compounds exhibited reduced efficacy in 3D cultures due to the altered microenvironment affecting drug penetration and efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
